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Compound of Interest

Compound Name:
2-Chloro-6-

methoxyisonicotinamide

CAS No.: 175277-66-4

Cat. No.: B071528

Get Quote

Scientific Rationale & Context
2-Chloro-6-methoxyisonicotinamide is a highly valued heterocyclic building block in

medicinal chemistry, functioning as a critical intermediate in the synthesis of sphingosine 1-

phosphate receptor 2 (S1PR2) ligands[1] and complex tricyclic cytisine derivatives[2].

The chemical architecture of 2-chloro-6-methoxyisonicotinic acid presents a unique synthetic

challenge. The electron-withdrawing nature of the pyridine nitrogen, compounded by the

inductive effect of the chloro substituent at the 2-position, severely deactivates the carboxylic

acid at the 4-position. Consequently, standard peptide coupling reagents (e.g., EDC/HOBt or

HATU) often result in sluggish kinetics and poor yields. To overcome this electronic

deactivation, the most robust, scalable, and field-proven approach is the direct conversion of

the carboxylic acid to an acid chloride, followed by nucleophilic acyl substitution with an

anhydrous ammonia source[3][4].
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We deliberately select oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF)

over thionyl chloride for the activation step[4]. Thionyl chloride generally requires elevated

temperatures (reflux), which can provoke unwanted side reactions or degradation of the

methoxy group. In contrast, the oxalyl chloride/DMF system operates efficiently at room

temperature via the highly reactive Vilsmeier-Haack intermediate.

The addition of DMF to oxalyl chloride rapidly generates a chloroiminium ion (the Vilsmeier

reagent), driven forward by the irreversible evolution of CO and CO₂ gases. This highly

electrophilic species attacks the sterically hindered carboxylic acid, forming an acyloxyiminium

intermediate that collapses to yield the desired acid chloride while regenerating the DMF

catalyst.

DMF + (COCl)2 Chloroiminium Ion
(Active Catalyst)

 -CO, -CO2
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2-Chloro-6-methoxy-
isonicotinic acid
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Mechanism of carboxylic acid activation via the Vilsmeier-Haack intermediate.

Quantitative Reagent Data
The following stoichiometry is optimized for a 10 mmol scale synthesis.
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Reagent MW ( g/mol ) Equivalents Amount Role

2-Chloro-6-

methoxyisonicoti

nic acid

187.58 1.0 1.88 g Starting Material

Oxalyl Chloride

(2.0 M in DCM)
126.93 1.5 7.5 mL Activating Agent

N,N-

Dimethylformami

de (DMF)

73.09 0.05 38 µL Catalyst

Ammonium

Chloride (NH₄Cl)
53.49 3.0 1.60 g Ammonia Source

N,N-

Diisopropylethyla

mine (DIPEA)

129.24 4.0 7.0 mL
Non-nucleophilic

Base

Dichloromethane

(DCM,

Anhydrous)

84.93 - 40 mL Solvent

Self-Validating Experimental Protocol
Phase 1: Acid Chloride Formation

Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar

and a nitrogen balloon, suspend 2-chloro-6-methoxyisonicotinic acid (1.88 g, 10.0 mmol) in

anhydrous DCM (20 mL).

Catalysis: Add catalytic DMF (38 µL, 0.05 mmol) to the suspension.

Activation: Cool the flask to 0 °C using an ice-water bath. Slowly add oxalyl chloride (2.0 M in

DCM, 7.5 mL, 15.0 mmol) dropwise over 10 minutes. Note: Vigorous gas evolution (CO,

CO₂) will occur.

Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2

hours. The suspension will gradually turn into a clear, pale-yellow solution as the acid
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chloride forms[4].

IPC 1 (Activation Verification): Do not proceed blindly. Extract a 10 µL aliquot of the reaction

mixture and quench it into 1 mL of anhydrous methanol. The methanol rapidly traps the acid

chloride to generate the corresponding methyl ester. Analyze this quenched sample via LC-MS

or TLC. The complete disappearance of the starting carboxylic acid and the exclusive presence

of the methyl ester confirms 100% conversion.

Concentration: Once IPC 1 confirms completion, concentrate the mixture in vacuo to remove

the solvent and, critically, all unreacted oxalyl chloride. Re-dissolve the resulting crude acid

chloride in fresh anhydrous DCM (10 mL) and set aside.

Phase 2: Anhydrous Amidation
Causality Check: Why use NH₄Cl/DIPEA instead of aqueous ammonia? Aqueous ammonia

introduces water (OH⁻), a competing nucleophile that can hydrolyze the sensitive acid chloride

back to the starting material. Using solid NH₄Cl and DIPEA in anhydrous DCM ensures that

ammonia is the sole nucleophile, maximizing amidation efficiency[3].

Preparation of Ammonia Source: In a separate oven-dried 250 mL flask, suspend finely

powdered ammonium chloride (1.60 g, 30.0 mmol) in anhydrous DCM (20 mL).

Base Addition: Add DIPEA (7.0 mL, 40.0 mmol) to the suspension and cool the mixture to 0

°C.

Coupling: Add the previously prepared acid chloride solution dropwise to the NH₄Cl/DIPEA

suspension over 15 minutes.

Maturation: Allow the reaction to warm to room temperature and stir for an additional 2

hours.
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IPC 2 (Amidation Verification): Analyze an aliquot of the reaction mixture by TLC (50% EtOAc in

Hexanes) or LC-MS. The disappearance of the acid chloride (or its methyl ester derivative if

quenched in methanol) and the appearance of a new, more polar spot/peak confirms the

formation of 2-chloro-6-methoxyisonicotinamide.

Phase 3: Workup & Isolation
Quenching: Dilute the reaction mixture with additional DCM (30 mL) and quench with

saturated aqueous NaHCO₃ (30 mL).

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).

Washing: Combine the organic layers and wash with brine (30 mL) to remove residual salts

and DMF.

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate in vacuo to yield the crude product.

Purification: Triturate the crude solid with cold hexanes/diethyl ether (9:1) to afford 2-chloro-
6-methoxyisonicotinamide as a high-purity crystalline solid.
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1. Suspend 2-Chloro-6-methoxyisonicotinic acid in DCM

2. Add catalytic DMF (0.05 eq)

3. Dropwise addition of Oxalyl Chloride at 0 °C

4. Stir 2h at RT & Concentrate in vacuo

5. Dissolve Acid Chloride in fresh DCM

6. Add dropwise to NH4Cl / DIPEA at 0 °C

7. Aqueous Workup (EtOAc / Brine wash)

8. Isolate 2-Chloro-6-methoxyisonicotinamide

Click to download full resolution via product page

Step-by-step experimental workflow for synthesizing 2-chloro-6-methoxyisonicotinamide.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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